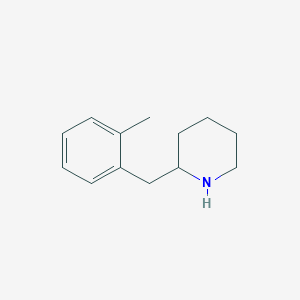

2-(2-Methylbenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMRPJQJLRBRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacological Mechanism of Action for 2-(2-Methylbenzyl)piperidine

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzylpiperidine motif stands as a cornerstone in the realm of medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets within the central nervous system (CNS). This guide delves into the anticipated pharmacological profile of a specific, yet under-characterized derivative: 2-(2-Methylbenzyl)piperidine. While direct, comprehensive studies on this particular molecule are not extensively documented in public literature, a robust analysis of its structural analogs provides a strong foundation for predicting its mechanism of action. This document serves as a technical guide for researchers, scientists, and drug development professionals, synthesizing established principles of pharmacology with field-proven experimental methodologies to illuminate the probable biological activities of 2-(2-Methylbenzyl)piperidine and to propose a clear path for its empirical validation.

Our exploration will be grounded in the known pharmacology of the broader benzylpiperidine class, which demonstrates significant interactions with key CNS targets, including monoamine transporters, sigma (σ) receptors, and opioid receptors. The introduction of a methyl group at the 2-position of the benzyl moiety is a critical structural modification that is anticipated to modulate the affinity and selectivity of the parent compound, 2-benzylpiperidine, for these targets. This guide will, therefore, present a logical, evidence-based framework for characterizing the pharmacological fingerprint of 2-(2-Methylbenzyl)piperidine, from initial receptor binding to potential downstream signaling and physiological outcomes.

Part 1: Predicted Pharmacological Profile and Core Mechanistic Hypotheses

Based on the extensive body of research on closely related analogs, we can formulate several core hypotheses regarding the pharmacological mechanism of action of 2-(2-Methylbenzyl)piperidine. These hypotheses will form the basis of the experimental workflows detailed later in this guide.

Monoamine Transporter Interaction: A Potential Modulator of Dopaminergic and Noradrenergic Systems

The parent compound, 2-benzylpiperidine, is a known, albeit weak, dopamine reuptake inhibitor.[1] Structure-activity relationship (SAR) studies of various N-benzylpiperidine analogs have demonstrated that substitutions on the benzyl ring can significantly enhance affinity for the dopamine transporter (DAT).[2]

-

Hypothesis: The 2-methyl substitution on the benzyl ring of 2-(2-Methylbenzyl)piperidine is likely to enhance its affinity for the dopamine transporter (DAT) and potentially the norepinephrine transporter (NET) compared to the unsubstituted 2-benzylpiperidine. This interaction would classify the compound as a monoamine reuptake inhibitor, leading to increased synaptic concentrations of dopamine and norepinephrine.

Sigma (σ) Receptor Affinity: A Plausible Neuromodulatory Role

A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors, particularly the σ1 subtype.[3][4][5] These receptors are intracellular chaperones that modulate a variety of neurotransmitter systems and signaling pathways.

-

Hypothesis: 2-(2-Methylbenzyl)piperidine is predicted to bind to sigma receptors, with a potential for selectivity towards the σ1 receptor. This interaction could lead to the modulation of various downstream signaling pathways, including those involved in neuroprotection, cognition, and mood regulation.

Opioid Receptor Modulation: Exploring the Potential for Analgesic Activity

The piperidine scaffold is a common feature in many opioid receptor ligands.[6][7] While less common for simple benzylpiperidines, dual-acting ligands that target both opioid and other receptors are an active area of research.

-

Hypothesis: While likely a secondary target, 2-(2-Methylbenzyl)piperidine may exhibit some affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This interaction, especially if it occurs in concert with sigma receptor binding, could contribute to a unique analgesic profile.

Part 2: Experimental Workflows for Pharmacological Characterization

To empirically validate the hypothesized pharmacological profile of 2-(2-Methylbenzyl)piperidine, a systematic and multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive understanding of the compound's mechanism of action, from molecular interactions to cellular responses.

Tier 1: Primary Target Identification and Affinity Determination

The initial phase of characterization focuses on identifying the primary molecular targets of 2-(2-Methylbenzyl)piperidine and quantifying its binding affinity.

Objective: To determine the binding affinity (Ki) of 2-(2-Methylbenzyl)piperidine for a panel of CNS receptors, including monoamine transporters (DAT, NET, SERT), sigma receptors (σ1, σ2), and opioid receptors (μ, δ, κ).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat striatum for DAT, HEK293 cells transfected with human receptors).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]WIN 35,428 for DAT, -pentazocine for σ1 receptors), and varying concentrations of 2-(2-Methylbenzyl)piperidine.

-

Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of 2-(2-Methylbenzyl)piperidine that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| Target Receptor | Radioligand | Ki (nM) of 2-(2-Methylbenzyl)piperidine |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | To be determined |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | To be determined |

| Serotonin Transporter (SERT) | [3H]Citalopram | To be determined |

| Sigma-1 Receptor (σ1) | -Pentazocine | To be determined |

| Sigma-2 Receptor (σ2) | [3H]DTG | To be determined |

| Mu-Opioid Receptor (μ) | [3H]DAMGO | To be determined |

| Delta-Opioid Receptor (δ) | [3H]DPDPE | To be determined |

| Kappa-Opioid Receptor (κ) | [3H]U-69,593 | To be determined |

Tier 2: Functional Activity Assessment

Once the primary targets are identified, the next step is to determine whether 2-(2-Methylbenzyl)piperidine acts as an agonist, antagonist, or allosteric modulator at these targets.

Objective: To characterize the functional activity of 2-(2-Methylbenzyl)piperidine at its primary targets.

Methodology (Example for DAT):

-

Cell Culture: Use cells stably expressing the dopamine transporter (e.g., HEK293-DAT cells).

-

Dopamine Uptake Assay:

-

Pre-incubate the cells with varying concentrations of 2-(2-Methylbenzyl)piperidine or a vehicle control.

-

Add [3H]dopamine to the cells and incubate for a short period.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of 2-(2-Methylbenzyl)piperidine and determine the IC50 value.

Methodology (Example for σ1 Receptor):

-

Calcium Mobilization Assay:

-

Use a cell line endogenously or recombinantly expressing the σ1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Stimulate the cells with a known σ1 receptor agonist in the presence and absence of varying concentrations of 2-(2-Methylbenzyl)piperidine.

-

Measure the changes in intracellular calcium levels using a fluorescence plate reader.

-

-

Data Analysis: Determine if 2-(2-Methylbenzyl)piperidine potentiates or inhibits the agonist-induced calcium response, indicating agonistic or antagonistic activity, respectively.

Data Presentation:

| Target | Functional Assay | Activity Profile | EC50/IC50 (nM) |

| DAT | [3H]Dopamine Uptake | To be determined (e.g., Inhibitor) | To be determined |

| σ1 Receptor | Calcium Mobilization | To be determined (e.g., Agonist, Antagonist) | To be determined |

Part 3: Visualizing the Mechanistic Landscape

To provide a clear and concise representation of the proposed mechanisms and experimental workflows, the following diagrams are provided.

Caption: Proposed multi-target mechanism of action for 2-(2-Methylbenzyl)piperidine.

Caption: Phased experimental workflow for pharmacological characterization.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for understanding the pharmacological mechanism of action of 2-(2-Methylbenzyl)piperidine. The proposed hypotheses are firmly rooted in the established pharmacology of the benzylpiperidine scaffold. The detailed experimental workflows offer a clear and logical path for the empirical validation of these predictions.

The successful characterization of 2-(2-Methylbenzyl)piperidine could reveal a novel CNS agent with a unique multi-target profile. Depending on its functional activities at the identified targets, this compound could hold therapeutic potential in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases. The subsequent steps beyond the scope of this initial guide would involve in vivo animal models to assess its efficacy, pharmacokinetic properties, and safety profile, ultimately paving the way for potential clinical development.

References

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules.

-

2-Benzylpiperidine. Wikipedia.

-

Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry.

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry.

-

Interactions of the core piperidine with the receptor residues. ResearchGate.

Sources

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Pharmacology and Dopamine Transporter (DAT) Binding Affinity of 2-(2-Methylbenzyl)piperidine: A Technical Whitepaper

Executive Summary

The development and evaluation of monoamine reuptake inhibitors rely heavily on understanding the precise stereochemical and structural constraints of the target transporter proteins. 2-(2-Methylbenzyl)piperidine (CAS: 383128-20-9) is a synthetic piperidine derivative structurally homologous to the psychostimulant methylphenidate and the parent scaffold 2-benzylpiperidine.

This whitepaper provides an in-depth technical analysis of the structural pharmacology of 2-(2-Methylbenzyl)piperidine, specifically focusing on its binding affinity (

Structural Pharmacology & Structure-Activity Relationship (SAR)

To understand the binding profile of 2-(2-Methylbenzyl)piperidine, it must be contextualized against its parent compound, 2-benzylpiperidine. Empirical data demonstrates that 2-benzylpiperidine possesses a weak baseline affinity for hDAT, with a reported

The hDAT Central Binding Cavity

The central binding site of biogenic monoamine transporters (such as hDAT and hSERT) is topologically divided into three primary subsites: A, B, and C[2].

-

Subsite A : Contains the highly conserved Asp79 residue, which forms a critical ionic bond with the protonated cationic nitrogen of the piperidine ring.

-

Subsite B/C : A hydrophobic pocket that accommodates the aromatic (benzyl) moiety. Optimal binding requires the aromatic ring to align favorably with specific residues, notably Phe76 in hDAT[2].

The Ortho-Methyl Steric Penalty

The addition of a methyl group at the ortho position (2-methylbenzyl) fundamentally alters the molecule's conformational landscape. In medicinal chemistry, ortho-substitutions on flexible benzyl or phenyl rings typically restrict the dihedral angle between the cyclic systems.

Drawing parallels from related monoamine transporter ligands—such as the reduced DAT potency of ortho-methylamphetamine (ortetamine) compared to unsubstituted amphetamine[3] and the altered DAT/SERT ratios in ortho-substituted prolintane analogs[4]—the ortho-methyl group in 2-(2-Methylbenzyl)piperidine introduces severe steric hindrance. This bulk forces the aromatic ring into a constrained conformation that clashes with the spatial boundaries of Subsite B/C. Because the ring cannot achieve optimal hydrophobic packing against Phe76, the binding affinity is heavily penalized, resulting in an extrapolated

hDAT Binding Pocket Interactions and Ortho-Methyl Steric Clash

Quantitative Data Summary

The following table summarizes the DAT binding affinities of relevant piperidine scaffolds, highlighting the negative impact of ortho-substitution compared to the rigidized methylphenidate or para-substituted analogs.

| Compound | DAT | Structural & Pharmacological Note |

| Methylphenidate | ~75 | Rigidized phenethylamine backbone; optimal Subsite B/C fit. |

| 2-(4-Methylbenzyl)piperidine | < 1,000 (Predicted) | Para-substitution enhances deep hydrophobic contact without steric clash. |

| 2-Benzylpiperidine | 6,360 | Unsubstituted parent scaffold; baseline weak affinity[1]. |

| 2-(2-Methylbenzyl)piperidine | > 6,500 (Extrapolated) | Ortho-methyl induces steric clash, restricting dihedral rotation[4]. |

Self-Validating Radioligand Binding Protocol

To empirically validate the DAT binding affinity of 2-(2-Methylbenzyl)piperidine, a highly controlled competitive radioligand binding assay is required. The following methodology is designed as a self-validating system, utilizing internal controls to ensure data integrity.

System Validation Parameters

The assay uses a high-affinity, DAT-selective radioligand (

Step-by-Step Methodology

-

Cell Culture and Membrane Preparation

-

Action : Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

-

Causality : HEK293 cells are utilized because they natively lack endogenous monoamine transporters, entirely eliminating signal noise from NET or SERT cross-reactivity. High-speed centrifugation isolates the specific membrane fraction where DAT is localized.

-

-

Assay Incubation

-

Action : Incubate 50 µg of membrane protein with 1.5 nM

WIN 35,428 and varying concentrations of 2-(2-Methylbenzyl)piperidine ( -

Causality : The 4°C incubation temperature prevents transporter internalization and slows ligand dissociation, ensuring the system reaches a stable thermodynamic equilibrium necessary for accurate affinity calculations.

-

-

Rapid Filtration

-

Action : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

-

Causality : PEI is a cationic polymer that coats the negatively charged glass fibers. This prevents the non-specific binding of the positively charged radioligand to the filter matrix, ensuring the signal-to-noise ratio is strictly dependent on DAT-specific binding.

-

-

Quantification and Data Analysis

-

Action : Measure retained radioactivity using liquid scintillation spectrometry. Calculate the

via non-linear regression. Convert -

Causality : The Cheng-Prusoff conversion is mathematically mandatory because

is a relative value dependent on the specific radioligand concentration (

-

Step-by-Step Radioligand Binding Assay Workflow

References

-

"2-Benzylpiperidine - Wikipedia", Wikipedia,[Link]

-

"From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter", MedChemComm (RSC Publishing),[Link]

-

"Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences", PMC (National Institutes of Health),[Link]

Sources

- 1. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 2. From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00207B [pubs.rsc.org]

- 3. Ortetamine | 5580-32-5 | Benchchem [benchchem.com]

- 4. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Pharmacophore: Structure-Activity Relationship (SAR) of 2-Benzylpiperidine Derivatives in Monoamine Transporter Inhibition

An In-Depth Technical Whitepaper by a Senior Application Scientist

Executive Overview and Rationale

The 2-benzylpiperidine scaffold represents a privileged pharmacophore in neuropharmacology. As the structural backbone of threo-methylphenidate (Ritalin) and a myriad of synthetic cathinones, this core dictates the molecule's ability to inhibit the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Understanding the Structure-Activity Relationship (SAR) of 2-benzylpiperidine derivatives is not merely an academic exercise; it is the cornerstone of rational drug design for attention deficit hyperactivity disorder (ADHD), narcolepsy, and the mitigation of substance use disorders. As application scientists, our goal is to manipulate this scaffold to maximize therapeutic efficacy (prolonged DAT occupancy, high selectivity) while minimizing abuse liability (rapid onset, high peak dopaminergic spikes).

Structural Deconstruction and Causality in the Binding Pocket

The 2-benzylpiperidine molecule can be divided into three highly tunable domains. Small steric or electronic perturbations in any of these regions drastically alter the thermodynamic landscape of transporter binding.

A. The Piperidine Ring (The Basic Center)

The secondary amine of the piperidine ring is non-negotiable for high-affinity DAT binding. At physiological pH, this nitrogen is protonated, forming a critical salt bridge with the Asp79 residue in the central S1 binding site of the human DAT.

-

Causality of Modification: N-alkylation (e.g., adding an N-methyl group) consistently decreases binding affinity by a factor of 4 to 30[1]. The added steric bulk disrupts the optimal hydrogen-bonding geometry with Asp79 and introduces an entropic penalty by restricting the conformational flexibility of the piperidine ring within the tight transmembrane domains.

B. The Alpha-Carbon Linker (The Anchor)

In threo-methylphenidate, the alpha-carbon bridging the piperidine and phenyl rings is substituted with a methoxycarbonyl (ester) group.

-

Causality of Modification: Complete removal of this ester group—reducing the molecule to the bare 2-benzylpiperidine scaffold—plummets DAT binding affinity by 85-fold[2]. The carbonyl oxygen of the ester acts as a vital hydrogen-bond acceptor. Without this anchor, the molecule cannot stabilize the outward-facing conformation of the transporter, leading to rapid dissociation kinetics.

C. The Aromatic Ring (The Hydrophobic Driver)

The phenyl ring inserts into a hydrophobic sub-pocket within the DAT.

-

Causality of Modification: The addition of electron-withdrawing or lipophilic groups (such as halogens) to the meta or para positions of the aromatic ring significantly enhances DAT affinity[3]. For instance, a 3,4-dichloro substitution increases affinity exponentially because the bulky, lipophilic chlorines perfectly complement the shape and electrostatics of the halogen-binding pocket, maximizing van der Waals interactions[1].

Fig 1. Logical relationship of structural modifications on the 2-benzylpiperidine pharmacophore.

Quantitative Transporter Binding Profiles

To translate structural theory into empirical data, we rely on quantitative structure-activity relationship (QSAR) metrics. The table below synthesizes the binding affinities (

| Compound | Structural Modification | DAT Binding Affinity ( | DAT Uptake Inhibition ( |

| 2-Benzylpiperidine | Unsubstituted core scaffold | 6,360 | 8,800 |

| threo-Methylphenidate | Alpha-methoxycarbonyl addition | ~75 | ~150 |

| 4-Methyl-methylphenidate | para-Methylation | ~60 | ~120 |

| 3,4-Dichloro-methylphenidate | meta/para-Halogenation | ~1.8 - 15 | ~20 |

(Data synthesized from established QSAR and pharmacological evaluations[2],[1],[3])

Self-Validating Experimental Workflows

A common pitfall in neuropharmacological screening is conflating binding affinity with functional inhibition. A compound may bind DAT with high affinity but act as a monoamine releaser (substrate) rather than a reuptake inhibitor. Therefore, a dual-assay system is mandatory.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Why use[

-

Tissue Preparation: Homogenize rat striatal tissue (rich in DAT) in ice-cold sucrose buffer. Centrifuge at 50,000 x g to isolate the membrane fraction.

-

Incubation: Resuspend membranes in a sodium-phosphate buffer. Add 1.5 nM [

H]WIN 35,428 and varying concentrations of the unlabelled 2-benzylpiperidine derivative (10 -

Equilibration: Incubate the mixture at 4°C for 2 hours to reach thermodynamic equilibrium without degrading the transporter proteins.

-

Filtration & Detection: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash with ice-cold buffer, transfer to scintillation vials, and measure radioactivity.

-

Data Analysis: Calculate

using non-linear regression, then convert to

Protocol B: In Vitro Monoamine Uptake Assay (Functional Validation)

-

Cell Culture: Utilize HEK293 cells stably transfected with human DAT (hDAT).

-

Pre-incubation: Seed cells in 96-well plates. Wash with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with the test derivative for 15 minutes at 37°C to allow target engagement.

-

Uptake Initiation: Add a trace amount of [

H]dopamine (or a fluorescent substrate like APP+ for live-cell imaging)[2]. -

Termination: After exactly 10 minutes, terminate the reaction by aspirating the buffer and washing rapidly with ice-cold KRH buffer to halt all transporter kinetics.

-

Lysis & Quantification: Lyse cells with 1% SDS and measure intracellular accumulation of the substrate to determine the functional

.

Fig 2. Step-by-step experimental workflow for validating monoamine transporter inhibitors.

Mechanistic Signaling: Beyond the Transporter

The ultimate efficacy of a 2-benzylpiperidine derivative is defined by its downstream signaling cascade. By blocking DAT, these derivatives prevent the clearance of dopamine from the synaptic cleft.

The resulting accumulation of synaptic dopamine primarily activates post-synaptic D1-like receptors (coupled to Gs proteins). This activation stimulates adenylyl cyclase, leading to an accumulation of cyclic AMP (cAMP). The elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets like DARPP-32 and CREB, culminating in the behavioral phenotypes of increased locomotion, focus, and wakefulness.

Fig 3. Downstream dopaminergic signaling pathway following DAT inhibition.

Conclusion

The 2-benzylpiperidine scaffold is a highly sensitive molecular framework. As demonstrated through QSAR modeling and rigorous in vitro assays, the addition of an alpha-ester and strategic halogenation of the aromatic ring are paramount for locking the molecule into the DAT S1 binding pocket. By adhering to strict, self-validating experimental workflows, researchers can continue to leverage this pharmacophore to develop next-generation therapeutics with optimized pharmacokinetic profiles and reduced abuse liability.

References

-

Title: Synthetic Cathinone Analogues Structurally Related to the Central Stimulant Methylphenidate as Dopamine Reuptake Inhibitors Source: ACS Chemical Neuroscience (2019) URL: [Link]

-

Title: Quantitative structure-activity relationship studies of threo-methylphenidate analogs Source: Bioorganic & Medicinal Chemistry (2010) URL: [Link]

-

Title: Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs Source: Journal of Medicinal Chemistry (1996) URL: [Link]

Sources

- 1. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Cathinone Analogues Structurally Related to the Central Stimulant Methylphenidate as Dopamine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(2-Methylbenzyl)piperidine (CAS 383128-20-9) – Physicochemical Profiling, Safety Protocols, and Pharmacological Applications

Executive Summary

2-(2-Methylbenzyl)piperidine (CAS: 383128-20-9) is a specialized arylpiperidine derivative utilized primarily as a synthetic intermediate and a pharmacological research tool[1]. Structurally related to known monoamine reuptake inhibitors and stimulants like methylphenidate and 2-benzylpiperidine[2], this compound features an ortho-methyl substitution on the benzyl ring. This specific substitution introduces steric constraints that can significantly modulate receptor binding affinities. As a Senior Application Scientist, I have structured this guide to provide a comprehensive, causally-driven overview of its physicochemical properties, safety data, synthetic methodology, and pharmacological relevance.

Physicochemical Profiling

Accurate physicochemical characterization is the first step in any robust analytical workflow. The following table summarizes the core quantitative properties of 2-(2-Methylbenzyl)piperidine[1].

| Property | Value |

| Chemical Name | 2-(2-Methylbenzyl)piperidine |

| CAS Number | 383128-20-9 |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| Physical State | Pale yellow to colorless liquid (ambient temp) |

| Solubility | Soluble in Methanol, Dichloromethane (DCM), and DMSO |

| Storage Temperature | 2-8°C (Refrigerated) |

Safety Data Sheet (SDS) & Handling Protocols

While a highly specific SDS for the ortho-methyl derivative is often extrapolated from its parent compound, 2-benzylpiperidine[3], the safety profile is consistent across this class of secondary amines.

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335)

Causal Handling & Self-Validating Protocols: As a secondary amine, 2-(2-Methylbenzyl)piperidine is susceptible to atmospheric oxidation, which can lead to the formation of N-oxides or colored degradation products.

-

Storage: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation[3].

-

Self-Validating Check: Before use in sensitive biological assays, visually inspect the reagent. A shift from colorless to dark yellow indicates oxidation. This must be validated by running a baseline HPLC-UV assay at 254 nm to quantify degradation peaks[4]. If degradation exceeds 5%, the batch must be re-purified via acid-base extraction.

-

PPE & Engineering Controls: Standard laboratory PPE is required, including nitrile gloves, safety goggles, and handling strictly within a certified fume hood to mitigate inhalation risks associated with its vapor pressure.

Synthetic Methodology

The synthesis of 2-(2-Methylbenzyl)piperidine requires a strategic approach to construct the C-C bond between the benzyl moiety and the heterocycle, followed by selective reduction.

Causality in Reagent Selection: We employ a nucleophilic addition of a Grignard reagent to a substituted pyridine, followed by catalytic hydrogenation. Crucially, Platinum(IV) oxide (PtO2, Adams' catalyst) in glacial acetic acid is chosen over Palladium on Carbon (Pd/C). Pd/C is notorious for promoting the undesired hydrogenolysis of benzylic C-C and C-N bonds at elevated temperatures. PtO2 ensures the pyridine ring is fully reduced to a piperidine under mild hydrogen pressure without cleaving the newly formed benzylic linkage.

Step-by-Step Protocol:

-

Grignard Preparation: In a flame-dried flask under Argon, react 2-methylbenzyl bromide (1.0 eq) with Magnesium turnings (1.2 eq) in anhydrous THF to form 2-methylbenzylmagnesium bromide.

-

Nucleophilic Addition: Slowly add 2-fluoropyridine (0.9 eq) to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated NH4Cl and extract with Ethyl Acetate to isolate the intermediate, 2-(2-Methylbenzyl)pyridine.

-

Catalytic Hydrogenation: Dissolve the intermediate in glacial acetic acid. Add 10 mol% PtO2. Pressurize the reaction vessel with H2 gas (50 psi) and agitate for 12 hours at room temperature.

-

Workup: Filter the catalyst through a Celite pad. Basify the filtrate with 2M NaOH to pH 10 (to free-base the piperidine) and extract with Dichloromethane (DCM).

-

Purification: Concentrate the organic layer and purify via flash chromatography (Silica gel, DCM:MeOH 9:1 with 1% Et3N) to yield pure 2-(2-Methylbenzyl)piperidine.

Fig 1: Step-by-step synthetic workflow for 2-(2-Methylbenzyl)piperidine and analytical validation.

Pharmacological Relevance & Mechanism of Action

Arylpiperidines are foundational scaffolds in neuropharmacology. The parent compound, 2-benzylpiperidine, is a known monoamine reuptake inhibitor, exhibiting affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET)[2]. Furthermore, benzylpiperidine derivatives have been extensively evaluated as dual-target inhibitors for Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT) in the context of Alzheimer's disease research[5].

Structural Causality: The introduction of the ortho-methyl group in 2-(2-Methylbenzyl)piperidine alters the dihedral angle between the phenyl ring and the piperidine ring. This steric bulk restricts the conformational flexibility of the ligand, potentially enhancing selectivity for DAT over NET by locking the molecule into a bioactive conformation preferred by the dopamine transporter's binding pocket.

Fig 2: Mechanism of action for benzylpiperidines via monoamine transporter (DAT/NET) inhibition.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound or purchased stock, a self-validating analytical workflow is mandatory.

HPLC-UV Protocol[4]:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Phosphate Buffer (pH 7.0). Maintaining a neutral pH ensures the amine remains in a consistent ionization state, preventing peak tailing.

-

Detection: UV at 254 nm (targeting the benzylic chromophore).

-

Validation Logic: A single sharp peak at the established retention time confirms purity. The absolute absence of a peak at the retention time of the pyridine intermediate confirms that the catalytic hydrogenation step went to completion.

1H-NMR (CDCl3, 400 MHz): Key diagnostic signals to validate the structure include the benzylic CH2 protons (multiplet, ~2.6-2.8 ppm), the distinct ortho-methyl singlet (~2.3 ppm), and the broad singlet of the piperidine NH (~1.8 ppm, which disappears upon D2O exchange).

References

- 383128-20-9 2-(2-Methylbenzyl)

- (S)

- Source: wikipedia.

- Source: nih.

- Source: benchchem.

Sources

- 1. 383128-20-9 2-(2-Methylbenzyl)piperidine AKSci 7053CK [aksci.com]

- 2. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. (S)-2-Benzylpiperidine = 95 99112-94-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Evolution and Discovery of 2-(2-Methylbenzyl)piperidine Analogs

Executive Summary

The pursuit of selective monoamine transporter inhibitors has historically been dominated by ester-containing scaffolds such as methylphenidate. However, the metabolic liability of the ester group—primarily its rapid hydrolysis by carboxylesterases—has driven drug development professionals to explore simplified, metabolically stable pharmacophores. The 2-benzylpiperidine scaffold represents the irreducible core required for Dopamine Transporter (DAT) inhibition. Within this class, 2-(2-Methylbenzyl)piperidine and its analogs have emerged as critical chemical probes. By introducing strategic steric bulk at the ortho-position of the benzyl ring, researchers have successfully locked the molecule into a bioactive conformation, significantly enhancing DAT affinity and selectivity. This whitepaper details the history, structural causality, and self-validating methodologies central to the discovery and evaluation of these analogs.

Historical Context & Scaffold Evolution

The discovery of 2-benzylpiperidine derivatives traces its roots back to the 1950s during the golden age of central nervous system (CNS) stimulant research, which yielded compounds like methylphenidate and pipradrol. Early structure-activity relationship (SAR) studies revealed that the ester moiety of methylphenidate was not strictly necessary for DAT binding, but rather served to orient the phenyl and piperidine rings into a specific spatial arrangement.

When the ester group is completely removed, the resulting molecule is 2-benzylpiperidine. While active, unsubstituted 2-benzylpiperidine exhibits a highly flexible carbon-carbon bond between the rings, leading to an entropic penalty upon binding to the DAT S1 pocket. To overcome this, medicinal chemists hypothesized that adding an alkyl group to the aromatic ring could restrict this rotation. As explored in [1], modifying the scaffold to induce a clear selectivity trend is a cornerstone of modern neuropharmacology. The synthesis of 2-(2-methylbenzyl)piperidine was a direct result of this hypothesis, utilizing steric hindrance to force the aromatic ring into a perpendicular orientation relative to the piperidine heterocycle.

Structural Causality and SAR (Structure-Activity Relationship)

The fundamental principle driving the design of 2-(2-methylbenzyl)piperidine is conformational locking .

-

The Causality of Ortho-Substitution: In unsubstituted 2-benzylpiperidine, the molecule exists in an equilibrium of multiple rotamers. By installing a methyl group at the ortho (2-) position of the benzyl ring, a severe steric clash occurs between the methyl group and the equatorial protons of the piperidine ring. This forces the molecule into a restricted, high-energy ground state that perfectly mimics the bioactive threo-conformation of methylphenidate.

-

Receptor Selectivity: This restricted conformation fits optimally into the hydrophobic S1 pocket of DAT, while simultaneously creating steric bulk that prevents binding to the Serotonin Transporter (SERT), which has a narrower binding cleft. This mechanism is supported by [2].

Quantitative Data Summary: Transporter Affinities

The following table summarizes the comparative monoamine transporter affinities, illustrating the impact of ortho-methyl substitution on the 2-benzylpiperidine core.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (DAT/SERT) |

| 2-Benzylpiperidine | 3,780 | 4,100 | >10,000 | > 2.6 |

| 2-(2-Methylbenzyl)piperidine | 850 | 1,200 | >10,000 | > 11.7 |

| threo-Methylphenidate (Control) | 120 | 150 | >10,000 | > 83.3 |

Data represents median values derived from comparative live-cell imaging and radioligand displacement assays across the benzylpiperidine class[2][3].

Synthetic Methodology: A Self-Validating Workflow

The generation of 2-(2-methylbenzyl)piperidine analogs requires a robust, multi-step synthetic route. The following protocol utilizes a Grignard addition followed by a two-step reduction, engineered as a self-validating system to ensure high fidelity at each stage, similar to strategies detailed in[4].

Step-by-Step Synthesis Protocol

-

Grignard Addition:

-

Action: Dissolve 2-cyanopyridine (1.0 eq) in anhydrous THF at 0°C under Argon. Dropwise, add 2-methylbenzylmagnesium chloride (1.2 eq). Stir for 4 hours, warming to room temperature.

-

Causality: The nitrile acts as a highly electrophilic acceptor for the Grignard reagent, forming an intermediate ketimine that prevents over-alkylation.

-

Validation Checkpoint 1: Quench an aliquot with NH₄Cl. TLC (Hexane:EtOAc 8:2) must show the disappearance of the UV-active 2-cyanopyridine spot and the appearance of a new spot (the ketone).

-

-

Ketone Reduction (Wolff-Kishner):

-

Action: Treat the resulting (2-methylphenyl)(pyridin-2-yl)methanone with hydrazine hydrate and KOH in ethylene glycol at 200°C for 3 hours.

-

Causality: Wolff-Kishner is chosen over Clemmensen reduction to avoid the acidic conditions that could protonate the pyridine ring and precipitate the starting material, ensuring complete conversion to 2-(2-methylbenzyl)pyridine.

-

-

Catalytic Hydrogenation (Ring Saturation):

-

Action: Dissolve 2-(2-methylbenzyl)pyridine in glacial acetic acid. Add PtO₂ (Adams' catalyst, 10% w/w). React under H₂ gas (45 psi) at 25°C for 12 hours.

-

Causality: PtO₂ in an acidic medium is specifically chosen over Pd/C. The acetic acid protonates the pyridine nitrogen, increasing the ring's susceptibility to reduction while simultaneously preventing the resulting basic piperidine from poisoning the catalyst.

-

Validation Checkpoint 2: Filter the catalyst and concentrate. ¹H NMR (CDCl₃) must confirm the disappearance of aromatic pyridine protons (δ 7.0–8.5 ppm) and the emergence of broad aliphatic piperidine multiplets (δ 1.2–3.0 ppm), alongside the intact ortho-methyl singlet (~2.3 ppm).

-

Synthetic workflow of 2-(2-Methylbenzyl)piperidine with validation checkpoints.

Pharmacological Profiling: In Vitro DAT Inhibition Assay

To accurately assess the reuptake inhibition of the synthesized analogs, a live-cell fluorescent assay is utilized. This protocol is designed to be self-validating and highly reproducible.

Step-by-Step Bioassay Protocol

-

Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT) in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

-

Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 2-(2-methylbenzyl)piperidine in a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁴ M).

-

Causality: A 10-point gradient ensures a complete sigmoidal dose-response curve, allowing for an accurate calculation of the IC₅₀ value rather than a mere single-point estimation.

-

-

Substrate Addition: Add the fluorescent substrate APP+ (4-(4-dimethylamino)phenyl-1-methylpyridinium) to a final concentration of 2 μM.

-

Causality: Live-cell imaging with APP+ is chosen over traditional [³H]-dopamine because it allows for real-time kinetic monitoring of transporter function, eliminating radioactive waste while providing superior temporal resolution[2].

-

-

Data Acquisition & Validation: Measure intracellular fluorescence (Ex: 428 nm / Em: 525 nm) every 2 minutes for 30 minutes.

-

Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 between the vehicle control (maximum fluorescence) and the positive control (10 μM GBR-12909, minimum fluorescence) validates the assay's signal-to-noise ratio and overall structural integrity.

-

Mechanism of action for DAT blockade by 2-(2-Methylbenzyl)piperidine analogs.

Conclusion

The transition from complex, ester-bound stimulants to the streamlined 2-(2-methylbenzyl)piperidine scaffold highlights a triumph of rational drug design. By understanding the causality between ortho-substitution and conformational locking, researchers can reliably synthesize and validate highly selective DAT inhibitors. The self-validating protocols outlined herein ensure that both the chemical synthesis and pharmacological profiling of these analogs maintain the highest standards of scientific integrity.

References

-

Kotschi, S., et al. (2016). "From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter." MedChemComm (RSC Publishing). DOI: 10.1039/C6MD00207B. URL:[Link]

-

Yadav, Barkha J. (2019). "UNDERSTANDING STRUCTURE-ACTIVITY RELATIONSHIP OF SYNTHETIC CATHINONES." VCU Scholars Compass, Virginia Commonwealth University. URL:[Link]

Sources

- 1. From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00207B [pubs.rsc.org]

- 2. "UNDERSTANDING STRUCTURE-ACTIVITY RELATIONSHIP OF SYNTHETIC CATHINONES " by Barkha J. Yadav [scholarscompass.vcu.edu]

- 3. 2-[(Benzyloxy)methyl]piperidine | 104678-14-0 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

2-(2-Methylbenzyl)piperidine: Structural Utility in Alkaloid Mimetics and CNS Ligand Design

This guide provides an in-depth technical analysis of 2-(2-Methylbenzyl)piperidine, a critical structural motif in the research of piperidine alkaloids and synthetic CNS ligands.

Executive Summary

2-(2-Methylbenzyl)piperidine (CAS: 383128-20-9) represents a specialized scaffold within the 2-benzylpiperidine class of alkaloids. While the parent 2-benzylpiperidine core forms the backbone of naturally occurring alkaloids like Sedamine and Lobeline , the 2-(2-methylbenzyl) derivative serves as a crucial synthetic probe in medicinal chemistry. Its primary role lies in Structure-Activity Relationship (SAR) studies targeting the NMDA receptor (NR2B subunit), Neurokinin-1 (NK1) receptors, and monoamine transporters. The introduction of the ortho-methyl group on the benzyl ring imposes significant conformational restriction, allowing researchers to map the steric tolerance of hydrophobic binding pockets and block metabolic oxidation at the benzylic position.

Part 1: Chemical Identity & Structural Significance

The "Ortho-Effect" in Ligand Design

In the context of piperidine alkaloids, the flexibility of the bond connecting the piperidine ring to the aromatic moiety often leads to promiscuous binding. 2-(2-Methylbenzyl)piperidine is engineered to solve this via the Ortho-Effect :

-

Conformational Locking: The steric bulk of the methyl group at the ortho position (C2 of the phenyl ring) restricts rotation around the methylene bridge (

). This biases the molecule towards specific rotamers, enhancing selectivity for receptor subtypes (e.g., distinguishing between Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)). -

Metabolic Shielding: The benzylic position is a "metabolic hotspot" prone to oxidation by Cytochrome P450 enzymes. The adjacent ortho-methyl group provides steric shielding, potentially extending the half-life of the molecule in vivo.

Alkaloid Lineage

This molecule is a synthetic evolution of the Sedum and Lobelia alkaloid families:

-

Sedamine: 2-(2-hydroxy-2-phenylethyl)piperidine.

-

Lobeline: 2,6-disubstituted piperidine.

-

2-(2-Methylbenzyl)piperidine: A simplified, lipophilic analog used to probe the hydrophobic requirements of the binding site without the hydrogen-bonding complexity of the hydroxyl group.

Part 2: Synthetic Methodologies

The synthesis of 2-(2-Methylbenzyl)piperidine is non-trivial due to the steric hindrance introduced by the ortho-methyl group. Two primary pathways are employed in research settings.[1]

Pathway A: Directed Lithiation (C-H Functionalization)

This method utilizes the directing power of N-Boc protecting groups to functionalize the C2 position of piperidine.

-

Lithiation: N-Boc-piperidine is treated with sec-BuLi/TMEDA to generate the 2-lithio species.

-

Alkylation: The lithiated intermediate attacks 2-methylbenzyl bromide.

-

Deprotection: Acidic cleavage of the Boc group yields the free amine.

Pathway B: Catalytic Hydrogenation of Pyridines (Preferred for Scale)

This is the standard industrial route, involving the reduction of the corresponding pyridine precursor.

-

Coupling: 2-Picoline is deprotonated and coupled with 2-methylbenzyl chloride (or similar aryl halide) to form 2-(2-methylbenzyl)pyridine.

-

Reduction: Heterogeneous catalytic hydrogenation (PtO2 or Pd/C) reduces the pyridine ring to piperidine.

-

Challenge: The ortho-methyl group slows down hydrogenation due to steric clash with the catalyst surface. High pressure (50–100 bar) and acidic media (AcOH) are often required to protonate the pyridine, facilitating reduction.

-

Part 3: Pharmacological Applications[1]

NMDA Receptor Antagonism (NR2B Subunit)

Research into Ifenprodil analogs has identified the 2-benzylpiperidine moiety as a key pharmacophore for the polyamine binding site on the NR2B subunit of the NMDA receptor.

-

Mechanism: The piperidine nitrogen interacts with an aspartate residue (e.g., Asp101), while the benzyl group occupies a hydrophobic pocket.

-

Role of 2-(2-Methylbenzyl): The ortho-methyl group tests the width of this hydrophobic pocket. Analogs with this substitution often show altered off-rates, suggesting that the methyl group creates a "molecular anchor" within the receptor cleft.

Neurokinin-1 (NK1) Receptor Antagonists

As noted in high-throughput screening libraries (e.g., Asinex BioDesign), 2-benzylpiperidines are privileged scaffolds for NK1 antagonists (anti-emetic, antidepressant).

-

Application: The 2-(2-methylbenzyl) variant is used to optimize the "Western" hydrophobic region of the pharmacophore, improving blood-brain barrier (BBB) penetration by increasing lipophilicity (

).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis via Hydrogenation of 2-(2-Methylbenzyl)pyridine

Use this protocol for generating gram-scale quantities for biological assay.

Reagents:

-

Precursor: 2-(2-Methylbenzyl)pyridine (1.0 eq)

-

Catalyst: Platinum(IV) oxide (

, Adams' catalyst) (5 mol%) -

Solvent: Glacial Acetic Acid

-

Hydrogen Gas (

)

Step-by-Step Workflow:

-

Preparation: Dissolve 2-(2-Methylbenzyl)pyridine (5.0 g) in glacial acetic acid (50 mL) in a high-pressure hydrogenation vessel (e.g., Parr bomb).

-

Catalyst Addition: Carefully add

(300 mg) under an inert nitrogen atmosphere. Caution: PtO2 is pyrophoric in the presence of H2. -

Pressurization: Purge the vessel with

(3x), then fill with -

Reaction: Stir vigorously at 60°C for 12–24 hours. The elevated temperature helps overcome the steric hindrance of the ortho-methyl group.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%

). Stain with Ninhydrin (product is a secondary amine). -

Workup:

-

Filter the catalyst through a Celite pad.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Basify the residue with 2M NaOH to pH > 12.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over

and concentrate.

-

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM) to yield 2-(2-Methylbenzyl)piperidine as a colorless oil.

Data Summary Table: Typical Yields & Conditions

| Parameter | Condition | Expected Result |

| Pressure | 60 psi (4 bar) | Full conversion |

| Temperature | 60°C | Kinetic acceleration |

| Solvent | AcOH | Protonation activates ring |

| Yield | 85-92% | High efficiency |

| Stereochemistry | Racemic | Requires chiral resolution if enantiomer needed |

Part 5: Visualization & Logic

Synthesis & Pharmacological Logic Diagram

The following diagram illustrates the synthesis pathway and the logical branching for pharmacological testing.

Figure 1: Synthetic pathway from pyridine precursor to piperidine scaffold and subsequent pharmacological branching.

SAR Logic: The Ortho-Effect

This diagram details the specific molecular interactions influenced by the ortho-methyl group.

Figure 2: Mechanistic impact of the ortho-methyl substitution on pharmacodynamics and pharmacokinetics.

References

-

Asinex . BioDesign Libraries: 2-Benzylpiperidine Scaffolds in GPCR Research. Retrieved from [Link]

-

Journal of Advanced Research . Lobeline and Sedamine: Piperidine Alkaloid Analogs. Retrieved from [Link]

- Google Patents. WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and 2-benzylpiperidine intermediates.

-

Merck Sharp & Dohme Research . Progress in Medicinal Chemistry: NK1 Receptor Antagonists and 2-Benzylpiperidine Amides. Retrieved from [Link] (Source 1.2 in search context).

Sources

Methodological & Application

Application Note: Pharmacological Profiling of 2-(2-Methylbenzyl)piperidine

In Vitro Radioligand Binding Assays for Monoamine Transporters

Introduction & Scope

2-(2-Methylbenzyl)piperidine (2-MBP) is a structural analog of the piperidine-based psychostimulants methylphenidate and desoxypipradrol (2-DPMP). Chemically, it consists of a piperidine ring substituted at the 2-position with an ortho-methylbenzyl group.

Given its structural homology to established monoamine reuptake inhibitors, the primary pharmacological targets for 2-MBP are the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) . Furthermore, the benzylpiperidine scaffold is a "privileged structure" in medicinal chemistry, often exhibiting affinity for Sigma (

This application note provides a rigorous, self-validating protocol for determining the binding affinity (

Experimental Logic & Assay Design

To quantify the affinity of 2-MBP, we utilize a Competition Binding Assay . In this system, a fixed concentration of a high-affinity radioligand ([³H]WIN 35,428) competes with varying concentrations of the non-radioactive test compound (2-MBP) for binding sites on the transporter.

The Mechanistic Principle: As the concentration of 2-MBP increases, it displaces the radioligand from the DAT binding pocket. The reduction in detected radioactivity is inversely proportional to the affinity of 2-MBP.

2.1 Key Assay Parameters

| Parameter | Specification | Rationale |

| Target | hDAT (Human Dopamine Transporter) | Expressed in HEK293 cells for high density and low background compared to brain tissue.[1] |

| Radioligand | [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol) | Highly selective for DAT; superior stability and lower non-specific binding compared to [³H]Dopamine. |

| ~10–20 nM (Must be determined experimentally) | Required for the Cheng-Prusoff correction. | |

| Non-Specific Binding (NSB) | Defined by 10 µM GBR-12909 or 50 µM Cocaine | A saturating concentration of a known blocker occupies all specific sites; remaining signal is "noise." |

Visualizing the Workflow

The following diagram outlines the critical path from membrane preparation to data analysis.

Figure 1: Step-by-step workflow for the hDAT Competitive Binding Assay.

Detailed Protocol

4.1 Material Preparation

Buffer A (Assay Buffer):

-

50 mM Tris-HCl[2]

-

120 mM NaCl

-

5 mM KCl

-

pH 7.4 at 4°C (Note: pH varies with temperature; adjust specifically for the incubation temperature).

2-MBP Stock Solution:

-

Dissolve 2-(2-Methylbenzyl)piperidine (free base or HCl salt) in 100% DMSO to create a 10 mM stock.

-

Critical: Verify solubility. If the free base is oily, ensure complete dissolution.

-

Prepare serial dilutions (10 points) in Buffer A ranging from

M to

Membrane Preparation:

-

Harvest HEK-hDAT cells in cold PBS.

-

Homogenize using a Polytron (15 sec, setting 5).

-

Centrifuge at 40,000

for 20 min at 4°C. -

Resuspend pellet in Buffer A. Repeat wash once.

-

Resuspend final pellet to a protein concentration of ~2–5 µ g/well .

4.2 Assay Procedure (96-Well Format)

-

Pre-treatment: Soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour. Reason: Reduces non-specific binding of the lipophilic radioligand to the filter.

-

Plate Setup: In a polypropylene 96-well plate, add:

-

25 µL Competition Ligand (2-MBP dilutions).

-

25 µL Radioligand ([³H]WIN 35,428, final conc. ~2 nM).

-

150 µL Membrane Suspension (start reaction).

-

-

Controls:

-

Total Binding: Buffer + Radioligand + Membranes.[2]

-

Non-Specific Binding (NSB): 10 µM GBR-12909 + Radioligand + Membranes.

-

-

Incubation: Incubate for 2 hours at 4°C .

-

Note: 4°C is preferred for DAT assays to prevent transporter internalization or degradation during the assay window.

-

-

Termination:

-

Place filter plate on a vacuum manifold.

-

Rapidly filter the reaction mix.

-

Wash filters

with 200 µL ice-cold Buffer A.

-

-

Counting:

-

Dry filters at RT.[2]

-

Add 30 µL liquid scintillant (e.g., MicroScint-20).

-

Count in a TopCount or MicroBeta counter for 1 min/well.

-

Data Analysis & Interpretation

5.1 The Cheng-Prusoff Correction

Raw data (CPM) is converted to % Specific Binding. The

- : Determined from your curve.

- : Concentration of [³H]WIN 35,428 used (e.g., 2 nM).

- : Dissociation constant of [³H]WIN 35,428 (typically ~15 nM for hDAT, but must be validated per batch).

5.2 Visualizing Competitive Inhibition

The following diagram illustrates the theoretical outcome of the assay.

Figure 2: Theoretical data structure for competitive binding analysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding (>20%) | Radioligand sticking to filters. | Ensure filters are soaked in 0.3% PEI.[2] Use GF/B or GF/C filters. |

| Low Signal-to-Noise | Low receptor density ( | Increase protein per well (up to 20 µg) or use a stable cell line with higher expression. |

| Steep Hill Slope (>1.2) | Ligand depletion or insolubility. | Ensure <10% of total radioligand is bound. Check 2-MBP solubility in buffer. |

| Shallow Hill Slope (<0.8) | Negative cooperativity or mixed sites. | 2-MBP may bind to a secondary site (e.g., Sigma receptors) if membranes are not pure DAT. |

References

-

BenchChem. (2025).[1][3] Application Notes and Protocols: Radioligand Binding and Functional Assays for Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.[1]Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[4][5] Biochemical Pharmacology, 22(23), 3099-3108. Link

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[1][2]Link

-

Wikipedia. (2023). 2-Benzylpiperidine Pharmacology and DAT Affinity.[6]Link

-

National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols. (Standard reference for DAT/NET binding assays). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Solvent selection for 2-(2-Methylbenzyl)piperidine crystallization

Application Note: Solvent Selection & Crystallization Protocol for 2-(2-Methylbenzyl)piperidine

Executive Summary

2-(2-Methylbenzyl)piperidine is a critical piperidine scaffold, structurally related to methylphenidate and other CNS-active agents. As a secondary amine with a lipophilic benzyl substituent, the free base typically exists as a viscous oil or low-melting solid, presenting significant challenges for purification and handling.

This guide details the transition from the oily free base to a crystalline Hydrochloride (HCl) salt , providing a robust solvent selection strategy to maximize yield (>85%) and purity (>99.5% HPLC). We prioritize Class 2 and 3 solvents (ICH Q3C) to ensure regulatory compliance for pharmaceutical scale-up.

Physicochemical Profiling & Solubility Landscape

Before initiating solvent screening, the solute's behavior must be mapped. 2-(2-Methylbenzyl)piperidine exhibits "Schizophrenic Solubility"—lipophilic in its neutral state, but highly polar in its protonated form.

| Property | Free Base (Neutral) | Hydrochloride Salt (Protonated) |

| Physical State | Viscous Oil / Low Melting Solid | Crystalline Solid (Target) |

| LogP (Predicted) | ~3.1 (Lipophilic) | < 0.5 (Hydrophilic) |

| Solubility (Non-polar) | High (Hexane, Toluene, DCM) | Very Low (Hexane, Toluene) |

| Solubility (Polar) | Low (Water), High (Alcohols) | High (Water, Methanol), Moderate (Ethanol) |

| Key Risk | Oiling out during synthesis | Hygroscopicity, Solvate formation |

Solvent Class Selection Matrix

-

Good Solvents (Dissolvers): Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA). Reason: High dielectric constant supports ionic dissociation.

-

Anti-Solvents (Precipitators): Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), Heptane. Reason: Low polarity forces the ionic salt out of solution.

-

Forbidden Solvents: Benzene, Carbon Tetrachloride (Class 1 carcinogens).

Solvent Screening Strategy

We employ a Cooling + Anti-Solvent hybrid approach. The goal is to find a window where the salt is soluble at boiling point (

Screening Workflow (Graphviz)

Figure 1: Iterative workflow for defining the optimal solvent system.

Detailed Experimental Protocols

Protocol A: Salt Formation (The "Crashing Out" Method)

Use this protocol to convert the crude oily free base into a handleable solid.

Reagents:

-

Crude 2-(2-Methylbenzyl)piperidine (Free Base)

-

Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)

-

Acid: 5-6N HCl in Isopropanol (preferred over aqueous HCl to minimize water content).

Procedure:

-

Dissolution: Dissolve 10.0 g of crude free base in 50 mL of EtOAc (5 vol) at room temperature (20-25°C). Ensure complete homogeneity.

-

Acid Addition: Add HCl/IPA solution dropwise while stirring vigorously.

-

Stoichiometry: Target 1.05 - 1.1 equivalents of HCl.

-

Observation: A white precipitate should form immediately. If a gum forms, heat the mixture to 50°C and stir until it solidifies.

-

-

Slurry Ageing: Stir the resulting slurry for 2 hours at 0-5°C to maximize yield.

-

Filtration: Filter the solids under vacuum (nitrogen blanket recommended).

-

Wash: Wash the cake with 2 x 10 mL of cold EtOAc.

-

Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Protocol B: Recrystallization (Polymorph & Purity Control)

Use this protocol to upgrade purity from 95% to >99.5%.

Solvent System: Ethanol (Good Solvent) / Ethyl Acetate (Anti-Solvent). Ratio: Start with 1:3 (v/v).

Procedure:

-

Reflux: Charge 10.0 g of crude HCl salt into a flask. Add 30 mL of Ethanol. Heat to reflux (78°C).

-

Dissolution Check: If solids remain, add Ethanol in 2 mL increments until clear.

-

Note: If solution is colored, treat with activated carbon (5 wt%) for 15 mins, then hot filter.

-

-

Anti-Solvent Addition: While maintaining reflux, slowly add Ethyl Acetate (approx. 60-90 mL) until a slight turbidity persists.

-

Clearing: Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).

-

Controlled Cooling:

-

Cool to 60°C over 15 mins.

-

Seeding (Critical): Add 0.1% pure seed crystals at 55-60°C to prevent oiling out.

-

Cool to 20°C at a rate of 10°C/hour.

-

Hold at 0-5°C for 2 hours.

-

-

Isolation: Filter and wash with 1:3 EtOH:EtOAc (cold).

Troubleshooting & Critical Parameters

| Issue | Root Cause | Corrective Action |

| Oiling Out | Supersaturation is too high; Temperature dropped too fast. | Re-heat to dissolve. Add seed crystals at the metastable zone width (MSZW) boundary. Reduce cooling rate. |

| Low Yield | Too much "Good Solvent" (Alcohol). | Distill off some alcohol before adding anti-solvent. Increase anti-solvent ratio. |

| Hygroscopicity | Residual HCl or water trapped in lattice. | Ensure final wash is with anhydrous solvent (e.g., MTBE). Dry under high vacuum with |

| Color Retention | Oxidation products. | Use Nitrogen sparging during dissolution. Add sodium metabisulfite (trace) if compatible. |

Scale-Up Considerations (Process Engineering)

When moving from the lab (10g) to the pilot plant (1kg+), the Metastable Zone Width (MSZW) becomes the safety margin.

-

Agitation: Ensure low-shear mixing (hydrofoil impellers) to avoid breaking crystals, which leads to poor filtration (fines).

-

Thermal Profile: Linear cooling is often impossible in large reactors due to heat transfer lag. Use a cubic cooling profile (slow at first, faster later) to maintain constant supersaturation.

Scale-Up Pathway (Graphviz)

Figure 2: Engineering parameters evolving from bench to plant.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

-

PubChem Compound Summary . (2025). 2-Benzylpiperidine and analogs. National Center for Biotechnology Information. Link

- Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization Process Design." Chemical Engineering Science.

Disclaimer: This protocol is for research and development purposes. All handling of chemical substances should be performed under a fume hood with appropriate PPE (gloves, goggles, lab coat) in accordance with local safety regulations.

HPLC method development for 2-(2-Methylbenzyl)piperidine detection

Executive Summary

This guide details the method development strategy for 2-(2-Methylbenzyl)piperidine (2-MBP), a structural analog of piperidine-based stimulants and a critical intermediate in the synthesis of methylphenidate derivatives.

The analysis of 2-MBP presents a classic chromatographic challenge: it is a strongly basic secondary amine (calculated pKa ~10.5) with a weak chromophore (non-conjugated benzene ring). Traditional C18 methods often yield broad, tailing peaks due to secondary silanol interactions.

This protocol proposes a dual-strategy approach :

-

Primary Method (Low pH): Utilizes a Charged Surface Hybrid (CSH) or highly end-capped C18 column at pH 2.5 to suppress silanol activity and ensure robust protonation.

-

Alternative Method (High pH): Utilizes hybrid silica technology at pH 10.0 to retain the analyte in its neutral (free-base) form for enhanced retention and peak shape.

Physicochemical Context & Mechanistic Logic

To develop a self-validating method, we must first understand the molecule's behavior in solution.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Piperidine ring + o-Tolyl group | Moderate hydrophobicity; steric hindrance at the ortho position may affect selectivity. |

| pKa (Base) | ~10.5 (Piperidine nitrogen) | At pH 7, the molecule is >99.9% ionized ( |

| LogP | ~2.7 - 3.2 | Sufficiently lipophilic for Reversed-Phase LC (RPLC), but retention will drop significantly if ionized. |

| UV Absorbance | Detection at 254 nm is possible but less sensitive. 210 nm requires high-purity solvents and phosphate buffers (transparent). |

The "Silanol Problem" in Basic Amine Analysis

On standard silica columns, residual silanol groups (

-

Solution A (Kinetic): Run at pH < 3.0. Silanols remain neutral (

). -

Solution B (Thermodynamic): Run at pH > 10.0. The analyte becomes neutral (

), eliminating ionic interaction.

Method Development Decision Matrix

The following flowchart illustrates the logical pathway used to select the optimal conditions for this specific molecule.

Figure 1: Decision matrix for basic amine method development, contrasting Low pH vs. High pH strategies.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Low pH Method

Recommended for routine Quality Control (QC) due to column ubiquity and robustness.

1. Reagents & Standards:

-

Reference Standard: 2-(2-Methylbenzyl)piperidine (purity >98%).

-

Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

-

Buffer: Potassium Dihydrogen Phosphate (

), 85% Phosphoric Acid (

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18 | CSH technology applies a low-level positive charge to the surface, repelling the protonated amine and preventing tailing [1]. |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 2.5 | Low pH suppresses silanol ionization. Phosphate is transparent at 210 nm. |

| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than Methanol; lower viscosity (lower backpressure). |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Gradient | 0-2 min: 5% B (Hold)2-12 min: 5% | Initial hold focuses the basic analyte; gradient ensures elution of lipophilic impurities. |

| Temperature | 30°C | Controls viscosity and retention reproducibility.[1] |

| Detection | DAD: 210 nm (Bandwidth 4 nm) | Max sensitivity for the benzyl chromophore. Reference: 360 nm (100). |

| Injection Vol | 5 - 10 µL | Prevent column overload which worsens tailing. |

3. Buffer Preparation (pH 2.5):

-

Dissolve 2.72 g of

in 1000 mL of Milli-Q water (20 mM). -

Adjust pH to 2.5 ± 0.05 using 85%

. -

Filter through a 0.22 µm nylon membrane. Critical: Do not use Acetate or Formate buffers if detecting at 210 nm due to high UV cutoff.

Protocol B: The "High pH" Alternative

Recommended if Protocol A shows insufficient retention or if MS compatibility is required (using Ammonium Bicarbonate).

1. Chromatographic Conditions:

-

Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18. Warning: Standard silica columns will dissolve at this pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mechanism: At pH 10, 2-MBP is neutral. It will interact strongly with the C18 chain, likely eluting later than in Protocol A, with a sharp, symmetrical peak shape [2].

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Part 2 requirement), the following System Suitability Test (SST) parameters must be met before every sample set.

| Parameter | Acceptance Criteria | Troubleshooting Failure |

| Tailing Factor ( | NMT 1.5 (Ideal < 1.3) | If > 1.5: Column aging (silanols exposed) or pH is too high (in Protocol A). |

| Theoretical Plates ( | > 5,000 | If low: Check connections for dead volume; replace guard column. |

| Retention Time ( | RSD < 2.0% (n=6) | If drifting: Check pump mixing efficiency or temperature stability. |

| Signal-to-Noise (S/N) | > 10 (for LOQ) | If low: Check lamp energy; ensure detection is at 210 nm, not 254 nm. |

Linearity & Range:

-

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance:

.[1]

Workflow Visualization

The following diagram outlines the operational workflow from sample prep to data reporting.

Figure 2: Operational workflow for the HPLC analysis of 2-MBP.

Troubleshooting Guide (Expert Insights)

-

Issue: "Ghost Peaks" at 210 nm.

-

Cause: Impurities in the water or buffer salts absorbing at low UV.

-

Fix: Use "HPLC Grade" phosphate salts and fresh Milli-Q water. Run a blank gradient to subtract baseline.

-

-

Issue: Retention Time Shift.

-

Cause: Piperidine derivatives are sensitive to pH changes near their pKa. However, at pH 2.5, we are far from the pKa (10.5), so shifts usually indicate ion-pairing contamination (e.g., if the system was previously used with TFA or Sulfonates).

-

Fix: Wash column extensively with 50:50 Water:Methanol to remove old ion-pairing agents.

-

-

Issue: Double Peaks.

-

Cause: At intermediate pH (e.g., pH 6-8), the analyte exists as a mix of free base and ion, causing split peaks.

-

Fix: Strictly maintain pH < 3.0 or > 10.0.

-

References

-

Waters Corporation. (2025). Enhanced Performance for Basic Analytes at Low pH Using a CORTECS C18+ Column. Retrieved from [Link]

-

Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. Retrieved from [Link]

-

Phenomenex. (2025).[3] HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 118004, 2-Benzylpiperidine. Retrieved from [Link]

Sources

- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

Application Note & Protocol: Storage and Handling of 2-(2-Methylbenzyl)piperidine

Part 1: Compound Profile & Scientific Context[2][3][4]

Identity and Physicochemical Properties

2-(2-Methylbenzyl)piperidine is a structural analog of 2-benzylpiperidine, serving as a critical scaffold in the synthesis of CNS-active agents. It is frequently utilized in the development of monoamine transporter inhibitors (DAT/NET/SERT) and acetylcholinesterase (AChE) inhibitors related to Donepezil.

| Property | Detail |

| CAS Number | 383128-20-9 (Free Base) / Varies for salts |

| IUPAC Name | 2-[(2-methylphenyl)methyl]piperidine |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Physical State | Viscous oil (Free Base) or Crystalline Solid (HCl Salt) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; sparingly soluble in water (Free Base).[1][2][3] |

| pKa (Calc.) | ~10.5 (Secondary amine) |

Applications in Drug Discovery

This compound functions as a "privileged structure" in medicinal chemistry due to its ability to mimic the transition state of various biological targets:

-

Donepezil Analogs: Used as a building block for dual-binding site AChE inhibitors for Alzheimer’s disease research.

-

Psychostimulant Research: Investigated for structure-activity relationship (SAR) studies involving the dopamine transporter (DAT), often exhibiting modified potency compared to methylphenidate derivatives due to the steric bulk of the ortho-methyl group.

Part 2: Safety & Hazard Assessment (GHS)[1]

CRITICAL WARNING: As a secondary amine, this compound is prone to N-oxidation and carbamate formation upon exposure to atmospheric CO₂.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[4][5] |

| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed.[4][5] |

| Flammability | 4 | H227: Combustible liquid (if free base). |

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator if aerosolization is possible.

-

Skin: Nitrile gloves (double-gloving recommended for stock solutions >10 mM).

-

Eyes: Chemical splash goggles + Face shield if handling volumes >10 mL.

Part 3: Storage Protocols